2-(Piperidin-4-ylmethyl)pyridine
Description
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXARRSLNCQTCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811812-57-4 | |
| Record name | 2-[(piperidin-4-yl)methyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: LSD1 Inhibitory Activity of Selected Compounds
- Potency Enhancement : The piperidin-4-ylmethyl group in Compound 2 (IC50 = 62 nM) improves activity by ~250-fold compared to Compound 1 (IC50 = 15.7 µM). This is attributed to hydrogen bonding between the protonated piperidine amine and Asp555 in LSD1, as suggested by docking studies .
- Selectivity: Substitution with non-basic groups (e.g., benzyl in Compound 17) reduces activity (IC50 = 5 µM), highlighting the necessity of the basic amine for target engagement .
Structural Modifications and SAR Insights
- Piperidine vs. Pyridine Substitutions : Replacing the piperidin-4-ylmethyl group with a pyridine ring (Compound 3) abolishes activity due to insufficient hydrophobic interactions and reduced basicity .
- Electron-Withdrawing Groups: Acetyl or phenylaminocarbonyl substituents (Compounds 22–23) result in moderate activity (IC50 = 7.4–15.4 µM), likely due to decreased basicity and disrupted binding .
Table 2: Physicochemical Properties of Selected Compounds
*Estimated values based on structural analogs.
- Synthetic Routes : this compound derivatives are synthesized via coupling reactions (e.g., using DMF and triethylamine) , whereas ethyl 2-(piperidin-4-yl)acetate is prepared via esterification under basic conditions .
- Bioavailability : The piperidin-4-ylmethyl group improves membrane permeability compared to bulkier substituents, as evidenced by its higher Csp3 fraction (0.43 vs. 0.28 in pyrazine derivatives) .
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